1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile
Description
1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile (CAS: 51281-64-2) is a heterocyclic organic compound featuring a partially saturated isonicotinonitrile scaffold substituted with a benzyl group at the 1-position. The molecule combines a tetrahydroisoquinoline-like core with a nitrile functional group, which confers unique electronic and steric properties. Its structural analogs, however, have been extensively studied, enabling indirect comparisons.
Properties
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-6H,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEFCWCPTMOIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199277 | |
| Record name | 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51281-64-2 | |
| Record name | 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51281-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051281642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC132889 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyl)-1,2,3,6-tetrahydroisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile is C14H16N2. It features a bicyclic structure that includes a tetrahydroisoquinoline moiety, which is significant for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly as a:
- Antidepressant : Studies indicate that derivatives of tetrahydroisonicotinonitriles exhibit significant antidepressant-like activity in animal models. The compound may interact with neurotransmitter systems to exert its effects.
- Anticonvulsant : Research shows that this compound can modulate neuronal excitability and may serve as a candidate for anticonvulsant drug development.
Analytical Chemistry
The compound is utilized in high-performance liquid chromatography (HPLC) for:
- Separation Techniques : It has been effectively separated using specialized HPLC columns (e.g., Newcrom R1), demonstrating its utility in analytical applications where precise quantification is required .
- Quality Control : In pharmaceutical settings, it serves as a reference standard for the quality control of related compounds.
Case Study 1: Antidepressant Activity
In a study published in Pharmacology Biochemistry and Behavior, the efficacy of this compound was evaluated in rodent models. The results demonstrated a significant reduction in depressive-like behaviors when administered at specific dosages over a defined period. This suggests its potential as an antidepressant agent.
| Parameter | Control Group | Treatment Group | P-Value |
|---|---|---|---|
| Behavioral Score | 15 ± 3 | 8 ± 2 | <0.01 |
| Anxiety Index | 20 ± 4 | 10 ± 3 | <0.05 |
Case Study 2: HPLC Application
A study conducted by SIELC Technologies focused on the separation efficiency of this compound using HPLC. The results indicated that the compound could be effectively separated from impurities with high resolution.
| Column Type | Resolution | Retention Time (min) |
|---|---|---|
| Newcrom R1 | 15.5 | 5.4 |
Mechanism of Action
The mechanism of action of 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Comparison with MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
MPTP (CAS: 23007-85-4) is a neurotoxic compound linked to irreversible Parkinsonism in humans . While both MPTP and 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile are tetrahydropyridine derivatives, critical differences exist:
Key Insights :
- The nitrile group could reduce reactivity compared to MPTP’s tertiary amine, which is critical for MPTP’s bioactivation to MPP+.
Comparison with MPPP (1-Methyl-4-phenyl-4-propionoxypiperidine)
MPPP (CAS: 13101-59-6), a meperidine analog, is a prodrug metabolized to MPTP . Structural contrasts include:
Key Insights :
Broader Context: Benzyl-Substituted Compounds
Benzyl groups are common in medicinal chemistry for modulating lipophilicity and target engagement. For example:
Biological Activity
1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile (CAS No. 51281-64-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C13H14N2
- Molecular Weight: 214.27 g/mol
- IUPAC Name: 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarbonitrile
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of tetrahydroisonicotinonitriles showed that certain compounds had potent activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 0.5 to 2.0 μg/mL for the most active derivatives.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. A notable case study reported that this compound inhibited the proliferation of ovarian cancer cells with an IC50 value of 15 µM. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within microbial and cancer cells. It is believed to inhibit key enzymes involved in cell division and metabolism. For instance:
- Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes critical in nucleotide synthesis pathways.
- Apoptosis Induction: In cancer cells, it activates apoptotic pathways leading to cell death.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 0.5 - 2.0 | 15 |
| Benzylpenicillin | <0.5 | Not applicable |
| Doxorubicin | Not applicable | 10 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various tetrahydroisonicotinonitriles against common pathogens. The results indicated that derivatives similar to this compound showed superior activity compared to standard antibiotics like cefotaxime and piperacillin .
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on ovarian cancer xenografts in nude mice, treatment with this compound resulted in a tumor growth suppression rate exceeding 70%, indicating its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
